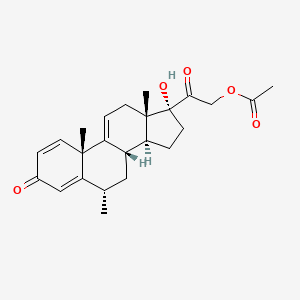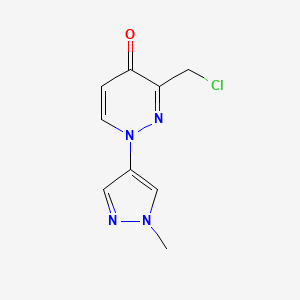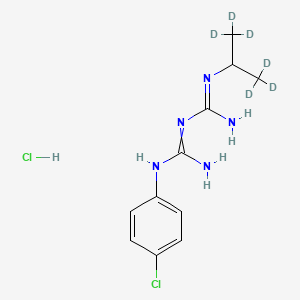
rac 1,2-Dioleoyl-3-chloropropanediol-13C36
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 1,2-Dioleoyl-3-chloropropanediol-13C36: is a synthetic compound used primarily in biochemical and proteomics research. It is a diacylglycerol derivative, characterized by the presence of two oleic acid chains and a chloropropanediol backbone. The compound is labeled with carbon-13 isotopes, which makes it useful in various analytical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 1,2-Dioleoyl-3-chloropropanediol-13C36 typically involves the esterification of oleic acid with 3-chloropropanediol. The reaction is carried out under anhydrous conditions using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Análisis De Reacciones Químicas
Types of Reactions: rac 1,2-Dioleoyl-3-chloropropanediol-13C36 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Esterification and Transesterification: The ester bonds in the compound can be hydrolyzed or transesterified under acidic or basic conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as methanol or ethanol.
Esterification and Transesterification: Reagents such as sulfuric acid, p-toluenesulfonic acid, and sodium methoxide are commonly used. .
Major Products:
Substitution Reactions: Products include derivatives with substituted functional groups, such as hydroxyl or amino groups.
Esterification and Transesterification: Products include mono- and diacylglycerols, as well as free fatty acids
Aplicaciones Científicas De Investigación
rac 1,2-Dioleoyl-3-chloropropanediol-13C36 is widely used in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Utilized in lipidomics and proteomics research to study lipid-protein interactions and membrane dynamics.
Medicine: Investigated for its potential role in drug delivery systems and as a component of lipid-based formulations.
Industry: Employed in the development of new materials and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of rac 1,2-Dioleoyl-3-chloropropanediol-13C36 involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and dynamics. It can also interact with proteins, influencing their structure and function. The chloropropanediol moiety can undergo substitution reactions, leading to the formation of new derivatives with different biological activities .
Comparación Con Compuestos Similares
rac 1,2-Dioleoyl-3-chloropropanediol: Similar structure but without the carbon-13 labeling.
rac 1-Palmitoyl-3-chloropropanediol: Contains a palmitic acid chain instead of oleic acid.
rac 1,2-Dioleoyl-3-chloropropanediol-d5: Deuterated version of the compound
Uniqueness: rac 1,2-Dioleoyl-3-chloropropanediol-13C36 is unique due to its carbon-13 labeling, which makes it particularly useful in isotopic labeling studies and mass spectrometry. This labeling allows for precise tracking and quantification in various analytical applications .
Propiedades
Fórmula molecular |
C39H71ClO4 |
|---|---|
Peso molecular |
675.17 g/mol |
Nombre IUPAC |
[(2S)-3-chloro-2-[(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoyl]oxypropyl] (Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1,38+1,39+1 |
Clave InChI |
BLQSPZHGZHJLGB-ZDGIDXTESA-N |
SMILES isomérico |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)OC[C@@H](CCl)O[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


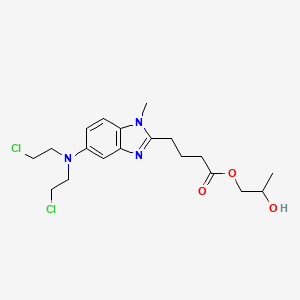
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)
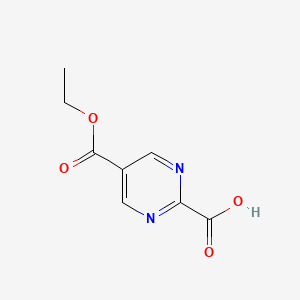

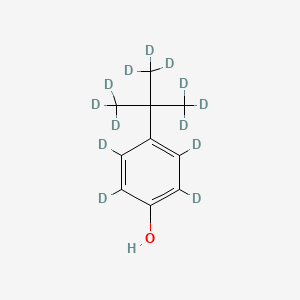
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)


![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)

